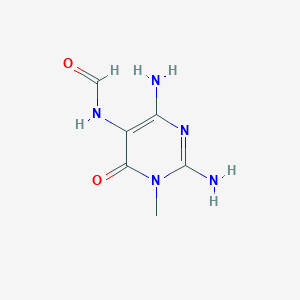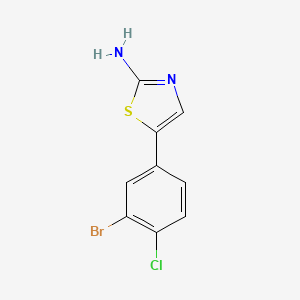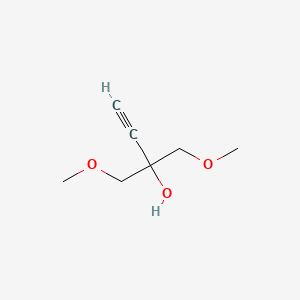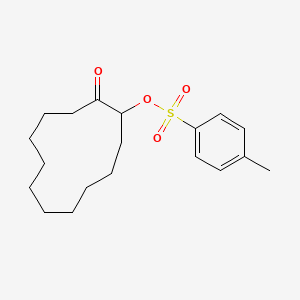
N-(2,4-diamino-1-methyl-6-oxopyrimidin-5-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-diamino-1-methyl-6-oxopyrimidin-5-yl)formamide: is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biochemistry, particularly in the structure of nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-diamino-1-methyl-6-oxopyrimidin-5-yl)formamide typically involves the reaction of 2,4-diamino-6-hydroxypyrimidine with formamide under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or water, and the temperature is maintained between 80°C and 100°C to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2,4-diamino-1-methyl-6-oxopyrimidin-5-yl)formamide can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, acylating agents, and appropriate solvents and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized pyrimidine derivatives, while reduction may produce reduced pyrimidine derivatives. Substitution reactions can result in a wide range of substituted pyrimidine compounds.
Aplicaciones Científicas De Investigación
Chemistry: N-(2,4-diamino-1-methyl-6-oxopyrimidin-5-yl)formamide is used as a building block in the synthesis of more complex pyrimidine derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the structure and function of nucleic acids. It serves as a model compound for understanding the interactions between pyrimidines and other biomolecules.
Medicine: this compound has potential applications in the development of pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It may also be employed in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2,4-diamino-1-methyl-6-oxopyrimidin-5-yl)formamide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and nucleic acids, affecting their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 2,4-diamino-6-hydroxypyrimidine
- 2,4-diamino-6-methylpyrimidine
- 2,4-diamino-6-chloropyrimidine
Comparison: N-(2,4-diamino-1-methyl-6-oxopyrimidin-5-yl)formamide is unique due to the presence of the formamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. The formamide group also allows for additional synthetic modifications, making it a versatile building block in chemical synthesis.
Propiedades
Número CAS |
51093-32-4 |
|---|---|
Fórmula molecular |
C6H9N5O2 |
Peso molecular |
183.17 g/mol |
Nombre IUPAC |
N-(2,4-diamino-1-methyl-6-oxopyrimidin-5-yl)formamide |
InChI |
InChI=1S/C6H9N5O2/c1-11-5(13)3(9-2-12)4(7)10-6(11)8/h2H,7H2,1H3,(H2,8,10)(H,9,12) |
Clave InChI |
AOXCXXZCPBTMLI-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=C(N=C1N)N)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate](/img/structure/B14018862.png)

![4-[4-(Methylthio)phenoxy]benzenamine](/img/structure/B14018879.png)
![4-Methyl-N-[(naphthalen-2-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14018882.png)
![5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine](/img/structure/B14018886.png)

![4-tert-butoxy-7-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidine](/img/structure/B14018914.png)

![(5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one](/img/structure/B14018938.png)
![1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B14018940.png)


![trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018960.png)
